6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
CAS No.: 1421312-23-3
Cat. No.: VC3405526
Molecular Formula: C11H11IN2O2
Molecular Weight: 330.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421312-23-3 |
|---|---|
| Molecular Formula | C11H11IN2O2 |
| Molecular Weight | 330.12 g/mol |
| IUPAC Name | ethyl 6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3 |
| Standard InChI Key | NPLSPTWUPWXKPY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)I |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)I |
Introduction
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic organic compound with emerging significance in medicinal chemistry and drug discovery. This iodinated imidazo[1,2-a]pyridine derivative demonstrates unique structural features and reactivity patterns that make it valuable for pharmaceutical research.
Synthesis and Manufacturing
The synthesis typically involves:
-
Iodination of precursor molecules using iodine sources under controlled conditions
-
Esterification reactions to introduce the ethyl carboxylate group
-
Purification through column chromatography or recrystallization
Critical parameters:
-
Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates
-
Temperature control during exothermic iodination steps
-
Protection of reactive sites during functional group modifications
Chemical Reactivity
The compound exhibits distinct reaction patterns:
Functional Group Reactivity
| Group | Reaction Type | Typical Conditions |
|---|---|---|
| Iodo Substituent | Suzuki-Miyaura coupling | Pd catalysts, base |
| Ethyl Ester | Hydrolysis | Acidic/basic aqueous media |
| Methyl Group | Oxidation | Strong oxidizing agents |
Notable transformations:
-
Cross-coupling reactions at the 6-position enable structural diversification
-
Ester hydrolysis produces carboxylic acid derivatives for prodrug development
Stability Considerations
Critical stability factors include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume